REACTION_CXSMILES
|
C(OC(N1[C:12](=[O:13])[C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([Br:21])[N:16]=2)([CH3:14])[N:10](C(OC(C)(C)C)=O)C1=O)=O)(C)(C)C.[OH-:30].[Na+]>CCOC(C)=O.CO>[NH2:10][C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Br:21])[N:16]=1)([CH3:14])[C:12]([OH:13])=[O:30] |f:1.2|
|
Name
|
4-(6-bromo-pyridin-2-yl)-4-methyl-2,5-dioxo-imidazolidine-1,3-dicarboxylic acid di-tert-butyl ester
|
Quantity
|
31.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(N(C(C1=O)(C)C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(215 ml) was refluxed for 40 h
|
Duration
|
40 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrates were separated
|
Type
|
WASH
|
Details
|
layer was washed with H2O
|
Type
|
CUSTOM
|
Details
|
The combined aq. layers were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to leave a solid
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the white precipitate was washed with MeOH
|
Type
|
CUSTOM
|
Details
|
The filtrates were evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a pale orange solid which
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)O)(C)C1=NC(=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |